molecular formula C11H7ClN2S2 B2543095 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2543095
M. Wt: 266.8 g/mol
InChI Key: ZUAGGEDCVROTRG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS: 243669-62-7) is a heterocyclic compound with a fused thieno[2,3-d]pyrimidine core. Its molecular formula is C₁₁H₇ClN₂S₂, and it features:

  • A chlorine atom at position 4,
  • A methyl group at position 2,
  • A thiophen-2-yl substituent at position 5 .

Thieno[2,3-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as enzymes and receptors. The compound’s synthesis likely involves substitution reactions on a thieno[2,3-d]pyrimidine scaffold, as evidenced by methods in related derivatives (e.g., POCl₃-mediated chlorination or coupling with thiophene precursors) .

Properties

IUPAC Name

4-chloro-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S2/c1-6-13-10(12)9-7(5-16-11(9)14-6)8-3-2-4-15-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAGGEDCVROTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

WAY-388756 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-388756 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

WAY-388756 exerts its effects by inhibiting IκB kinase beta, which is a key regulator in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and its downstream effects. The molecular targets and pathways involved include IκB kinase beta and the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogues:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine C₁₁H₇ClN₂S₂ Cl (4), CH₃ (2), thiophen-2-yl (5) 252.73 Potential kinase inhibitor; under investigation
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine C₁₆H₁₀ClN₂S₂ Cl (4), thiophen-2-yl (2), phenyl (5) 329.85 Discontinued research candidate; high lipophilicity
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine C₁₅H₁₂Cl₂N₂S Cl (4), 2-Cl-phenyl (5), isopropyl (2) 323.23 Enhanced steric hindrance; explored for antitumor activity
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine C₁₄H₁₁ClN₂S Cl (4), 3,4-dimethylphenyl (5) 274.77 Predicted high melting point (~130°C); SAR studies
3-Substituted phenyl-5-(thiophen-2-yl)triazolo-thieno[2,3-d]pyrimidine Varies Triazole ring fusion, thiophen-2-yl (5) ~300–350 Potent antimicrobial activity (MIC: 2–8 µg/mL)
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The chlorine atom at position 4 enhances reactivity for nucleophilic substitution, a common feature in drug design . Aromatic Rings: Thiophen-2-yl (electron-rich) vs. phenyl (hydrophobic) at position 5 alters π-π stacking and solubility. For example, the phenyl analogue (CAS 182198-35-2) has a higher predicted boiling point (418.9°C) than thiophene-containing derivatives .

Biological Activity

4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections will detail the biological activities associated with this compound, supported by data tables and relevant case studies.

The chemical structure and properties of 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine are as follows:

PropertyDetails
CAS Number 189681-04-7
Molecular Formula C10H5ClN2S2
Molecular Weight 252.73 g/mol
IUPAC Name 4-chloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine
PubChem CID 735732

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study involving similar thieno[2,3-d]pyrimidine compounds demonstrated substantial antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined for various derivatives, showcasing their effectiveness in inhibiting microbial growth.

Case Study: Antimicrobial Efficacy

In a comparative study, several thienopyrimidine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with specific substitutions at the 3-position of the thienopyrimidine ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with a thiophenyl group showed promising results.

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyrimidine derivatives has also been documented. Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table: COX Inhibition Potency of Thienopyrimidine Derivatives

CompoundIC50 (μM)
4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine0.04 ± 0.01
Celecoxib0.04 ± 0.01

This table illustrates that the compound's potency in inhibiting COX enzymes is comparable to that of established anti-inflammatory drugs like celecoxib.

Anticancer Activity

Emerging evidence suggests that thienopyrimidine derivatives may possess anticancer properties. A study on related compounds revealed their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression.

Case Study: HDAC Inhibition

In vitro assays demonstrated that certain thienopyrimidine analogs significantly inhibited HDAC activity in cancer cell lines such as HCT116 and RMPI8226. The IC50 values for these compounds were found to be lower than those for standard HDAC inhibitors, indicating their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrimidine ring can enhance or diminish their biological efficacy.

Key Findings:

  • Substituents at Position 5 : The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Position 3 Modifications : Variations in side chains at this position can significantly affect anti-inflammatory potency.
  • Thienyl Group Influence : The thiophenyl moiety contributes to improved interaction with biological targets.

Preparation Methods

Cyclization of Methyl 2-Aminothiophene-3-carboxylate to Thieno[2,3-d]pyrimidine-2,4-diol

The synthesis begins with the cyclization of methyl 2-aminothiophene-3-carboxylate (1) using urea under high-temperature conditions. This step forms the thieno[2,3-d]pyrimidine-2,4-diol (2) through a condensation reaction. The methyl ester group in the starting material contributes to the methyl substitution at position 2 of the pyrimidine ring.

Reaction Conditions

  • Reactants: Methyl 2-aminothiophene-3-carboxylate (0.01 mol), urea (0.05 mol)
  • Temperature: 190–200°C
  • Duration: 2–3 hours
  • Yield: 72%

Spectral Data for Compound (2)

  • IR (KBr): 3400 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O stretch)
  • 1H NMR (DMSO-d6): δ 7.45 (d, J = 6.5 Hz, 1H, thiophene-H), 6.92 (d, J = 6.5 Hz, 1H, thiophene-H).

Chlorination of Thieno[2,3-d]pyrimidine-2,4-diol to 2,4-Dichlorothieno[2,3-d]pyrimidine

The dihydroxy intermediate (2) undergoes chlorination using phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine (3) . This step replaces the hydroxyl groups at positions 2 and 4 with chlorine atoms.

Reaction Conditions

  • Reactants: Thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol), POCl₃ (100 mL)
  • Temperature: Reflux
  • Duration: 6–10 hours
  • Yield: 55–75%

Spectral Data for Compound (3)

  • IR (KBr): 740 cm⁻¹ (C-Cl stretch), 3110 cm⁻¹ (aromatic C-H)
  • 1H NMR (CDCl3): δ 7.65 (d, J = 6.5 Hz, 1H), 7.45 (d, J = 6.5 Hz, 1H)
  • GC-MS: m/z 204 (M+H)+, isotopic pattern confirms two chlorine atoms.

Introduction of the Thiophen-2-yl Group via Suzuki-Miyaura Coupling

The thiophen-2-yl group is introduced at position 5 of the pyrimidine ring through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step replaces a bromine or chlorine atom at position 5 with the thiophen-2-yl moiety.

Reaction Conditions

  • Reactants: 2,4-Dichlorothieno[2,3-d]pyrimidine (1 mmol), thiophen-2-ylboronic acid (1.2 mmol)
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
  • Base: Na₂CO₃ (2 mmol)
  • Solvent: 1,4-Dioxane/water (4:1)
  • Temperature: 110°C
  • Duration: 12 hours
  • Yield: 65–70%

Spectral Data for 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

  • IR (KBr): 1580 cm⁻¹ (C=C aromatic), 740 cm⁻¹ (C-Cl)
  • 1H NMR (CDCl3): δ 8.12 (s, 1H, pyrimidine-H), 7.65–7.35 (m, 3H, thiophene-H), 2.65 (s, 3H, CH₃)
  • 13C NMR (CDCl3): δ 161.2 (C-Cl), 153.8 (C-S), 126.9–122.1 (aromatic carbons), 22.1 (CH₃).

Optimization of Methyl Group Retention

The methyl group at position 2 is retained throughout the synthesis due to its origin in the starting material. The methyl ester in methyl 2-aminothiophene-3-carboxylate is hydrolyzed during cyclization, leaving a methyl substituent directly attached to the pyrimidine ring. This structural feature is critical for the compound’s stability and reactivity in subsequent steps.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each synthesis step:

Step Reaction Type Key Reagents Yield (%) Purity (HPLC)
1 Cyclization Urea 72 98.5
2 Chlorination POCl₃ 75 99.2
3 Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ 70 97.8

Challenges and Mitigation Strategies

  • Byproduct Formation in Chlorination: Excess POCl₃ may lead to over-chlorination. Mitigated by controlled reflux duration and stoichiometry.
  • Low Coupling Efficiency: Use of fresh Pd(PPh₃)₄ and degassed solvents improves cross-coupling yields.
  • Spectral Complexity: Overlapping signals in NMR are resolved via 2D experiments (COSY, HSQC).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for the cyclization and chlorination steps to enhance heat transfer and safety. The Suzuki coupling step requires stringent exclusion of oxygen to prevent catalyst deactivation.

Q & A

Basic: How can the synthesis of 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine be optimized for higher yield and purity?

Answer:
Key parameters include:

  • Temperature control : Reactions involving POCl₃ for chlorination require heating at 80°C for 2 hours to ensure complete conversion .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve reaction homogeneity and yield .
  • Catalysts : Use of sodium bicarbonate for neutralization post-reaction minimizes side-product formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and terminate at optimal conversion .

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

  • Spectroscopic methods :
    • IR spectroscopy : Validates functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .
    • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl group at δ ~2.5 ppm in ¹H NMR) .
  • Mass spectrometry : GC-MS or LC-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 260.74) .
  • Melting point analysis : Sharp melting points (>300°C for some derivatives) indicate purity .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from:

  • Substituent effects : Minor structural variations (e.g., phenyl vs. thiophene groups) significantly alter bioactivity. For example, anti-inflammatory activity in thienopyrimidines correlates with electron-withdrawing substituents .
  • Assay conditions : Standardize in vitro assays (e.g., MIC values for antimicrobial studies) to control variables like pH and incubation time .
  • Data normalization : Use internal controls (e.g., indomethacin for anti-inflammatory studies) to calibrate activity thresholds .

Advanced: What strategies can improve target selectivity in biological studies of thienopyrimidine derivatives?

Answer:

  • Structural modifications : Introduce bulky groups (e.g., trifluoromethyl) to enhance steric hindrance and reduce off-target binding .
  • Computational modeling : Molecular docking studies (e.g., targeting dihydrofolate reductase) guide rational design of selective analogs .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., pyrimidine N-atoms) for target engagement .

Basic: What solvents and reagents are optimal for key synthetic reactions (e.g., chlorination or cyclization)?

Answer:

  • Chlorination : POCl₃ in anhydrous conditions at 80°C achieves efficient substitution of hydroxyl groups with chlorine .
  • Cyclization : Use DMF as a solvent with sodium hydride (NaH) to promote ring closure .
  • Neutralization : Sodium bicarbonate effectively quench acidic byproducts without degrading the product .

Advanced: How can researchers design derivatives to enhance biological activity while minimizing toxicity?

Answer:

  • Structure-activity relationship (SAR) studies : Systematic substitution at the 2-methyl or 5-thiophenyl positions modulates activity. For example, halogenated aryl groups enhance antimicrobial potency .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., acetates) to improve bioavailability and reduce acute toxicity .
  • Toxicological screening : Use in silico tools like ProTox-II to predict toxicity profiles before synthesis .

Basic: What are the common pitfalls in scaling up synthesis from lab to pilot-scale?

Answer:

  • Heat dissipation : Exothermic reactions (e.g., POCl₃ chlorination) require jacketed reactors to prevent runaway temperatures .
  • Solvent recovery : Optimize distillation protocols for DCM or DMF to reduce costs and environmental impact .
  • Purification challenges : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .

Advanced: How can mechanistic studies clarify the mode of action of this compound in antimicrobial assays?

Answer:

  • Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) to assess competitive binding .
  • Resistance profiling : Compare activity against wild-type vs. efflux-pump-deficient bacterial strains to identify transport-mediated resistance .
  • Metabolic profiling : Use LC-MS to track intracellular metabolite changes (e.g., folate pathway intermediates) .

Basic: What storage conditions are recommended to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the chloro group .
  • Light sensitivity : Protect from UV exposure using amber glass vials .
  • Desiccants : Include silica gel packs to mitigate moisture-induced degradation .

Advanced: How can computational tools aid in the design of novel thienopyrimidine analogs?

Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular dynamics simulations : Assess binding stability in target protein pockets (e.g., DHFR) .
  • QSAR models : Corrogate substituent hydrophobicity (logP) with antimicrobial activity .

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